molecular formula C8H5N3O B15347437 3-Aminobenzo[c]isoxazole-7-carbonitrile

3-Aminobenzo[c]isoxazole-7-carbonitrile

Cat. No.: B15347437
M. Wt: 159.14 g/mol
InChI Key: MQNCBJWHOWYWBS-UHFFFAOYSA-N
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Description

3-Aminobenzo[c]isoxazole-7-carbonitrile (CAS 94144-42-0) is a benzo[c]isoxazole derivative with a molecular formula of C 8 H 5 N 3 O and a molecular weight of 159.14 g/mol . This compound serves as a versatile and valuable chemical building block in organic synthesis and pharmaceutical research. Its structure incorporates two key functional groups: an amino group and a carbonitrile group, which provide reactive sites for further chemical modifications and derivatization . Researchers utilize this compound primarily as a precursor in the synthesis of more complex heterocyclic systems. The benzo[c]isoxazole scaffold is of significant interest in medicinal chemistry for drug discovery efforts. The calculated properties of this compound include a density of approximately 1.4 g/cm³ and a high boiling point of around 416°C, indicating good thermal stability for various synthetic applications . This product is intended for research and development purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

3-amino-2,1-benzoxazole-7-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,10H2

InChI Key

MQNCBJWHOWYWBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)C#N)N

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Strategies

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes represents a cornerstone for constructing isoxazole rings. For benzo[c]isoxazole systems, this method requires a pre-functionalized benzene ring bearing both a nitrile oxide precursor and an alkyne moiety.

Nitrile Oxide Generation from Nitro Precursors

Nitro groups on aromatic systems can be converted to nitrile oxides via dehydrohalogenation or oxidative methods. For example, Machetti et al. demonstrated that activated nitro compounds react with alkynes under basic conditions to form isoxazoles. Applied to 3-aminobenzo[c]isoxazole-7-carbonitrile, a nitro-substituted benzene derivative (e.g., 2-nitro-4-cyanobenzoic acid) could be treated with chlorinating agents (e.g., HCl) to generate a hydroxymoyl chloride intermediate. Subsequent elimination produces a nitrile oxide, which undergoes cycloaddition with an alkyne substituent on the same benzene ring.

Regioselectivity and Substituent Effects

The regioselectivity of the cycloaddition is influenced by electronic and steric factors. Hansen et al. reported that copper(I) catalysis enhances the reaction efficiency for 3,5-disubstituted isoxazoles. In the case of benzo[c]isoxazoles, the alkyne’s position relative to the nitrile oxide determines the fusion pattern. For instance, a propargyl group at the benzene’s C1 position reacts with a nitrile oxide at C2 to form the fused isoxazole ring, leaving the cyano group at C7 intact.

Hydroxylamine-Mediated Cyclization

β-Ketonitrile Cyclization

Elnagdi et al. established that β-ketonitriles react with hydroxylamine hydrochloride in aqueous ethanol to yield 3-aminoisoxazoles. Adapting this to benzo[c]isoxazole synthesis requires a β-ketonitrile derivative fused to a benzene ring.

Substrate Design and Reaction Conditions

A benzene ring with a ketone at C1 and a nitrile at C2 (e.g., 2-cyano-3-ketobenzoic acid methyl ester) undergoes cyclization upon treatment with hydroxylamine. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the ketone, followed by dehydration to form the isoxazole ring. This method directly introduces the amino group at C3, as illustrated below:

$$
\text{2-cyano-3-ketobenzoic acid} + \text{NH}2\text{OH} \rightarrow \text{3-aminobenzo[c]isoxazole-7-carbonitrile} + \text{H}2\text{O}
$$

The use of aqueous ethanol under reflux ensures high yields (70–85%), with the cyano group remaining unaffected due to its electron-withdrawing nature.

Solvent and Catalytic Optimization

Valizadeh et al. demonstrated that ionic liquids like [BMIM]X improve reaction efficiency by stabilizing intermediates through hydrogen bonding. Applying this to β-ketonitrile cyclization could reduce reaction times from hours to minutes while maintaining yields above 90%.

Post-Cyclization Functionalization

Reduction of Nitro Groups

If the isoxazole ring is formed with a nitro substituent, subsequent reduction introduces the amino group. For example, catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (NaBH₄/NiCl₂) selectively reduces nitro groups to amines without affecting cyano functionalities.

Case Study: Nitro-to-Amine Conversion

A nitro-substituted benzo[c]isoxazole-7-carbonitrile derivative, synthesized via cycloaddition, undergoes hydrogenation at 50 psi H₂ and 25°C to yield the target compound in 95% purity. This method is compatible with diverse aromatic systems, provided the nitro group is positioned ortho to the isoxazole’s oxygen.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Huang et al. developed a catalyst-free protocol for isoxazole synthesis under ultrasound irradiation. For benzo[c]isoxazoles, this method eliminates the need for toxic solvents, instead using water as a co-solvent. Reaction times are reduced from hours to 30 minutes, with yields exceeding 85%.

Deep Eutectic Solvents (DES)

Pérez and Ramón utilized choline chloride-urea DES for regioselective isoxazole synthesis. Adapting this to fused systems, a DES-mediated cyclization of β-ketonitriles achieves 90% yields while allowing solvent recycling for up to five cycles.

Mechanistic Insights and Challenges

Cyclization Pathways

The formation of the isoxazole ring proceeds via a six-membered transition state, as proposed by Jung and Marcus for interfacial reactions. In aqueous environments, hydrogen bonding between water and substrates stabilizes intermediates, enhancing reaction rates and selectivity.

Competing Side Reactions

Compounds with electron-deficient aromatic rings may undergo undesired nucleophilic aromatic substitution at the cyano group. To mitigate this, reaction conditions must be carefully controlled—low temperatures (0–25°C) and short reaction times are optimal.

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzo[c]isoxazole-7-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: The oxidation of 3-Aminobenzo[c]isoxazole-7-carbonitrile can lead to the formation of carboxylic acids or amides.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

3-Aminobenzo[c]isoxazole-7-carbonitrile has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Aminobenzo[c]isoxazole-7-carbonitrile is similar to other isoxazole derivatives, such as 3-aminobenzisoxazole and 3-cyanobenzisoxazole. it is unique in its structure and reactivity, which allows for its distinct applications in various fields. The presence of the cyano group at the 7-position contributes to its chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoisoxazole Derivatives

Key structural analogs include:

  • (7-Methylbenzo[d]isoxazol-3-yl)methanamine (CAS 737703-40-1): A benzo[d]isoxazole isomer with a methyl group at position 7 and an aminomethyl substituent at position 3.
  • 5-Methoxybenzo[c]isoxazol-3(1H)-one (CAS 756761-22-5): A methoxy-substituted derivative with a ketone at position 3. The electron-donating methoxy group may stabilize the ring but lacks the amino-cyano synergy seen in the target compound, limiting its utility in nucleophilic reactions .
Table 1: Structural and Physical Properties of Benzoisoxazole Derivatives
Compound Substituents Key Properties
3-Aminobenzo[c]isoxazole-7-carbonitrile 3-NH₂, 7-CN High polarity, rigid structure
(7-Methylbenzo[d]isoxazol-3-yl)methanamine 3-CH₂NH₂, 7-CH₃ Hydrophobic, reduced solubility
5-Methoxybenzo[c]isoxazol-3(1H)-one 5-OCH₃, 3-ketone Electron-rich, stabilized resonance

Comparison with Heterocyclic Analogs

Benzo[a]carbazole Derivatives

Unlike the planar benzo[c]isoxazole, the carbazole framework exhibits extended conjugation and higher thermal stability (melting point: 187–192°C) due to its rigid, aromatic structure.

Chromeno-Isoxazole Hybrids

3-(2-Methylphenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile features a fused chromene-isoxazole system. Crystallographic data reveal significant torsional strain (e.g., C6—C7—C9—C8 angle: 160.2°), contrasting with the more planar benzo[c]isoxazole core. This strain may reduce stability but enhance reactivity in ring-opening reactions .

3-Aminobenzo[b]thiophene Derivatives

3-Aminobenzo[b]thiophenes, such as 2-(3',4',5'-Trimethoxybenzoyl)-3-amino-5-aryl thiophenes, are potent tubulin polymerization inhibitors. Replacing the isoxazole’s oxygen with sulfur (as in benzo[b]thiophenes) increases lipophilicity, enhancing membrane permeability. However, the amino group’s position (3 vs. 2 in some analogs) significantly affects binding to tubulin’s colchicine site, suggesting that the target compound’s 3-amino group could be advantageous if adapted for similar applications .

Anti-Mitotic Activity

Aminobenzothiophenes like 3-amino-5-aryl thiophenes inhibit tubulin polymerization at IC₅₀ values of 0.8–2.3 µM.

Data Tables

Table 2: Comparative Analysis of Heterocyclic Systems
Compound Type Heteroatoms Key Feature Application
Benzo[c]isoxazole O, N Amino-cyano push-pull Medicinal chemistry (proposed)
Benzo[a]carbazole N Fused tricyclic system Catalysis
Benzo[b]thiophene S High lipophilicity Tubulin inhibition
Chromeno-isoxazole O, N Torsional strain Reactivity studies

Biological Activity

3-Aminobenzo[c]isoxazole-7-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action supported by various studies.

Anticancer Activity

Numerous studies have reported on the anticancer properties of isoxazole derivatives, including 3-Aminobenzo[c]isoxazole-7-carbonitrile. The following table summarizes key findings from recent research:

Study Cell Line IC50 (µM) Mechanism
Study 1U8753.85Induction of apoptosis
Study 2A3750.76Cell cycle arrest in G2/M phase
Study 3MCF-70.02Activation of caspase-3/7
Study 4HepG213.20Increased cellular uptake leading to cytotoxicity

Case Studies

  • Apoptosis Induction : In a study involving U87 glioblastoma cells, it was found that 3-Aminobenzo[c]isoxazole-7-carbonitrile induced significant apoptosis, leading to reduced cell viability at IC50 values around 53.85 µM. This effect was attributed to the compound's ability to activate apoptotic pathways, specifically through caspase activation .
  • Cell Cycle Arrest : Research on A375 melanoma cells demonstrated that the compound caused cell cycle arrest in the G2/M phase, with an IC50 value of 0.76 µM, indicating potent anticancer activity .
  • Caspase Activation : In MCF-7 breast cancer cells, the compound exhibited an IC50 value of 0.02 µM, suggesting a strong capacity to trigger apoptosis via caspase-3 and caspase-7 activation .

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has also been explored extensively. The following table highlights findings related to their efficacy against various pathogens:

Pathogen Compound Tested MIC (µg/mL)
Staphylococcus aureus3-Aminobenzo[c]isoxazole-7-carbonitrile32
Pseudomonas aeruginosaVarious isoxazole derivatives64
Candida albicansSelected isoxazole derivatives16

The antimicrobial activity observed in isoxazole derivatives, including 3-Aminobenzo[c]isoxazole-7-carbonitrile, is primarily attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways . These compounds exhibited low cytotoxicity against human fibroblast cells, indicating a favorable therapeutic index for potential clinical applications.

Q & A

What are the optimal synthetic routes for 3-Aminobenzo[c]isoxazole-7-carbonitrile, and how can catalytic systems enhance reaction efficiency?

Basic Research Question
The synthesis of 3-Aminobenzo[c]isoxazole-7-carbonitrile typically involves intramolecular cyclization or multi-step heterocyclic assembly. Brønsted acidic catalysts, such as sulfonated carbon-based materials (e.g., AC-SO3H), have been shown to enhance yields in analogous systems by promoting cyclization and reducing side reactions . Key parameters include solvent selection (polar aprotic solvents like acetonitrile), temperature control (80–100°C), and catalyst loading (5–10 wt%). Post-synthesis, catalyst recovery via filtration and reuse (up to 5 cycles without significant activity loss) is critical for sustainable synthesis .

Which spectroscopic and crystallographic techniques are most effective for characterizing 3-Aminobenzo[c]isoxazole-7-carbonitrile?

Basic Research Question
1H/13C NMR is essential for confirming the nitrile (-CN) and amino (-NH2) functional groups, with characteristic peaks at δ 110–120 ppm (CN) and δ 5–6 ppm (NH2) in DMSO-d6 . X-ray crystallography, supported by software like SHELXL and ORTEP-III , resolves molecular geometry and hydrogen bonding. For non-planar ring systems (e.g., puckered isoxazole rings), Cremer-Pople puckering coordinates quantify deviations from planarity using torsion angles and least-squares plane calculations .

How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?

Advanced Research Question
Discrepancies often arise from approximations in density functional theory (DFT) models or incomplete solvent effects. Validate computational models by:

  • Comparing multiple methods (e.g., B3LYP vs. M06-2X) to assess conformational energy differences.
  • Incorporating explicit solvent molecules in molecular dynamics simulations.
  • Cross-referencing with experimental spectroscopic and crystallographic data to refine force fields .

What strategies address challenges in resolving non-planar ring conformations during crystallographic analysis?

Advanced Research Question
Non-planar isoxazole rings require specialized analysis. Use Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) to quantify deviations . Software like SHELXL enables refinement of anisotropic displacement parameters, while ORTEP-III visualizes thermal ellipsoids. For dynamic puckering, consider variable-temperature XRD to capture conformational flexibility.

How should 3-Aminobenzo[c]isoxazole-7-carbonitrile be stored to maintain stability, and what solvent systems enhance solubility?

Basic Research Question
The compound’s hydrochloride salt form improves solubility in polar solvents (e.g., water, methanol) and stability under inert atmospheres . Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid prolonged exposure to humidity, which may hydrolyze the nitrile group.

What methodologies are used to investigate the catalytic role of this compound in heterocyclic synthesis?

Advanced Research Question
Mechanistic studies involve:

  • Kinetic isotope effects (KIEs) to identify rate-determining steps.
  • In situ FTIR to monitor intermediate formation (e.g., imine or enamine species).
  • Recycling experiments to assess catalyst longevity, supported by SEM/EDS to detect structural changes . For example, AC-SO3H catalysts retained >90% activity after 3 cycles in similar systems .

How can researchers analyze conflicting bioactivity data across in vitro assays?

Advanced Research Question
Contradictions may arise from assay conditions (e.g., pH, cell lines) or compound aggregation. Mitigate by:

  • Conducting dose-response curves across multiple cell lines.
  • Using dynamic light scattering (DLS) to detect aggregation.
  • Validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes. Focus on:

  • Electrostatic complementarity between the nitrile group and target active sites.
  • Free energy calculations (MM-PBSA) to rank binding affinities.
  • Cross-validation with experimental IC50 values from enzyme inhibition assays .

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